

"4-[(6-Chloropyridin-3-yl)methyl]morpholine" experimental design

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Compound of Interest

Compound Name: 4-[(6-Chloropyridin-3-yl)methyl]morpholine

CAS No.: 311774-34-2

Cat. No.: B1273586

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Application Note: 4-[(6-Chloropyridin-3-yl)methyl]morpholine

High-Fidelity Synthesis & Cross-Coupling Utility in Medicinal Chemistry

Executive Summary

4-[(6-Chloropyridin-3-yl)methyl]morpholine is a privileged intermediate in drug discovery, serving as a critical "linker scaffold" in the synthesis of GPCR ligands and kinase inhibitors. Its structure features a morpholine ring (solubilizing group, hydrogen bond acceptor) linked to a 2-chloropyridine moiety. The chlorine atom at the C2 position (pyridine numbering) acts as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura) or nucleophilic aromatic substitutions (

), allowing rapid diversification of chemical libraries.

This guide details a robust Reductive Amination protocol for its synthesis and a high-yield Suzuki-Miyaura Coupling protocol for its application, designed for reproducibility in pharmaceutical R&D environments.

Part 1: Chemical Profile & Handling

Physicochemical Properties

Property	Value / Description
CAS Number	135334-36-2
Formula	C ₁₀ H ₁₃ ClN ₂ O
Molecular Weight	212.68 g/mol
Appearance	Off-white to pale yellow solid (or viscous oil depending on purity)
Solubility	High: DCM, Methanol, Ethyl Acetate, DMSO. Low: Water (neutral pH).
pKa (Calc)	~7.8 (Morpholine N), ~1.5 (Pyridine N due to Cl-electron withdrawal)
Storage	2–8°C, Hygroscopic. Store under inert atmosphere (Argon/N ₂).

Safety & Stability

- Hazard:** The chloropyridine moiety can be a skin irritant and potential sensitizer. Morpholine derivatives are generally basic and can cause eye damage.
- Stability:** The C-Cl bond is stable under standard storage conditions but susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.
- Handling:** All reactions involving borohydrides (hydrogen gas evolution) or palladium catalysts must be performed in a fume hood.

Part 2: Synthetic Protocol (Reductive Amination)

Rationale

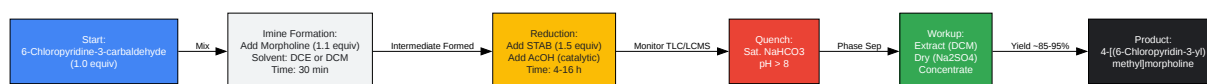
While alkylation of morpholine with 2-chloro-5-(chloromethyl)pyridine is possible, it often leads to over-alkylation (quaternization) byproducts. Reductive Amination using 6-chloropyridine-3-carbaldehyde is the superior route due to higher selectivity, milder conditions, and cleaner impurity profiles [1].

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride (

) to avoid toxic cyanide byproducts and over Sodium Borohydride (

) to prevent direct reduction of the aldehyde to the alcohol before imine formation.

Workflow Diagram



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Figure 1: Step-wise reductive amination workflow ensuring imine formation prior to reduction.

Detailed Procedure

- Preparation: Charge a dry round-bottom flask with 6-chloropyridine-3-carbaldehyde (10.0 mmol, 1.41 g) and anhydrous 1,2-Dichloroethane (DCE) (40 mL).
- Imine Formation: Add Morpholine (11.0 mmol, 0.96 g) dropwise. Stir at room temperature for 30 minutes.
 - Note: Use of DCE is preferred over Methanol for STAB reactions to minimize borohydride decomposition.
- Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise. Optionally, add Acetic Acid (10.0 mmol, 0.6 mL) to catalyze imine

formation if the reaction is sluggish.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
 - Validation: Monitor by LCMS for the disappearance of the aldehyde (M+H 142) and appearance of product (M+H 213).
- Quench: Quench carefully with saturated aqueous solution until gas evolution ceases and pH is basic (~8–9).
- Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers, wash with brine, dry over , and concentrate in vacuo.
- Purification: The crude material is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

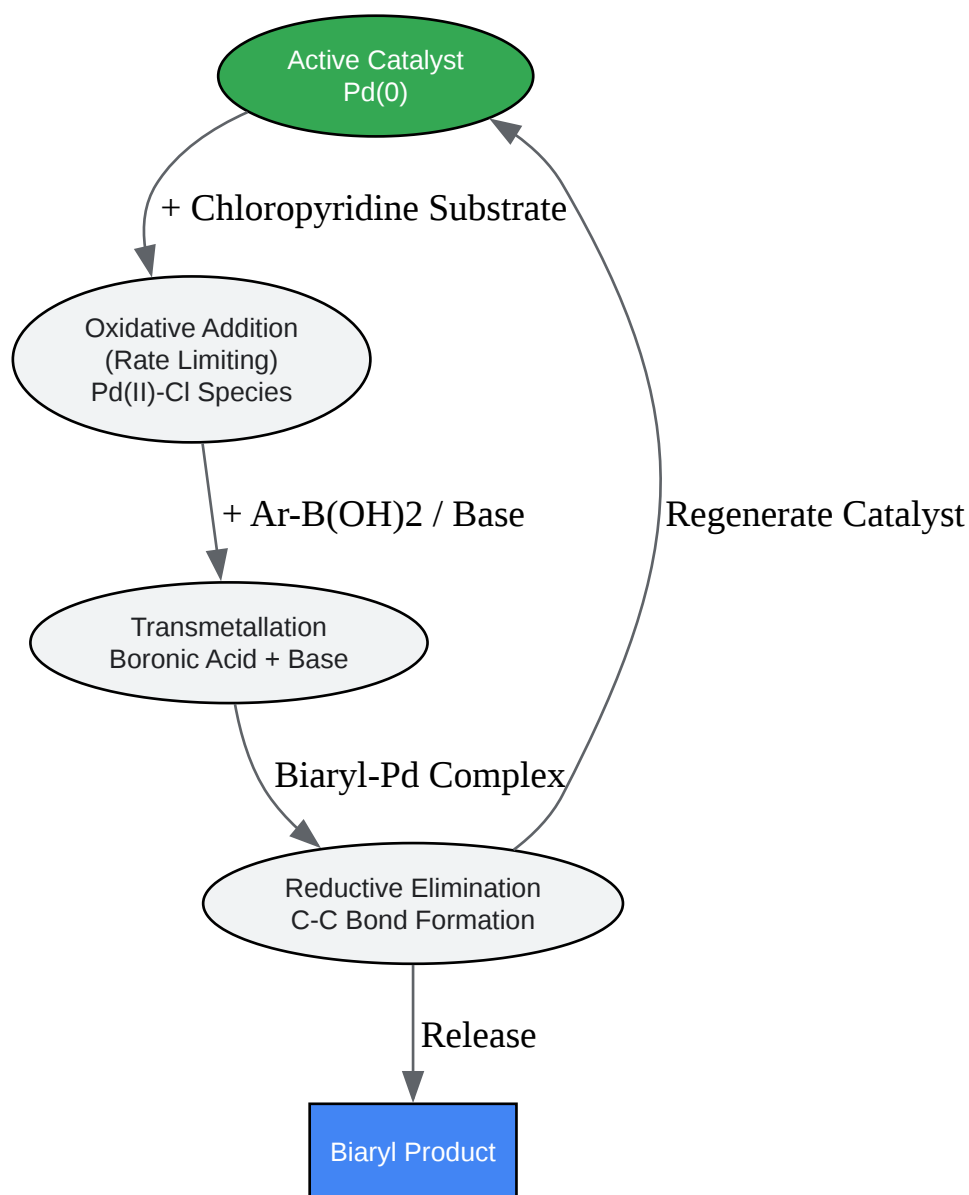
Part 3: Application Protocol (Suzuki-Miyaura Coupling)

Rationale

The 2-chloropyridine motif is electronically deactivated compared to bromopyridines, making oxidative addition the rate-limiting step. Standard

often fails. This protocol utilizes Pd(dppf)Cl₂ or bulky phosphine ligands (e.g., XPhos) to facilitate the coupling with aryl boronic acids [2].

Reaction Mechanism & Logic



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Figure 2: Catalytic cycle highlighting the critical Oxidative Addition step for chloropyridines.

Detailed Procedure

- Setup: In a microwave vial or pressure tube, combine:
 - **4-[(6-Chloropyridin-3-yl)methyl]morpholine** (1.0 mmol, 212 mg)
 - Aryl Boronic Acid (1.2 mmol)[1]

- (2.0 mmol, 276 mg) or
(for sterically hindered substrates).
- Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 5 mL).
 - Critical Step: Degas the solvent stream with Argon/Nitrogen for 5 minutes to remove
, which poisons the catalyst.
- Catalyst: Add
(0.05 mmol, 5 mol%). Seal the vessel immediately.
- Heating: Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).
- Workup: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with water/brine.
- Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Part 4: Analytical Validation

Confirm the identity of the synthesized core (CAS 135334-36-2) using these expected parameters:

¹H-NMR (400 MHz, CDCl₃)

- 8.32 (d, J=2.4 Hz, 1H): Pyridine C2-H (Ortho to N, Meta to Cl).
- 7.65 (dd, J=8.2, 2.4 Hz, 1H): Pyridine C4-H.
- 7.29 (d, J=8.2 Hz, 1H): Pyridine C5-H (Ortho to Cl).
- 3.70 (t, J=4.6 Hz, 4H): Morpholine
.
- 3.48 (s, 2H): Benzylic
(Linker).

- 2.44 (t, J=4.6 Hz, 4H): Morpholine

.

LC-MS Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 min.
- Detection: UV 254 nm; ESI Positive Mode ().

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Available at: [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Available at: [\[Link\]](#)

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